Efficacy: Reduced MACE and All-Cause Mortality with Potent P2Y12 Inhibitors
A 2026 meta-analysis of 12 studies (10,048 patients on potent inhibitors vs. 45,103 on clopidogrel) found that treatment with potent P2Y12 inhibitors (primarily ticagrelor) was associated with a significantly lower risk of major adverse cardiovascular events (MACE) and all-cause mortality compared to clopidogrel in patients with chronic coronary syndrome post-PCI [1].
| Evidence Dimension | Major Adverse Cardiovascular Events (MACE) Risk |
|---|---|
| Target Compound Data | Odds Ratio (OR) = 0.69 |
| Comparator Or Baseline | Clopidogrel (reference, OR = 1.00) |
| Quantified Difference | 31% relative risk reduction |
| Conditions | Post-PCI dual antiplatelet therapy in chronic coronary syndrome patients (meta-analysis of 6 RCTs and 6 observational studies) |
Why This Matters
This quantifies the ischemic risk trade-off when selecting clopidogrel over more potent agents, a key consideration in high-risk PCI settings.
- [1] Al-Abdouh A, et al. The efficacy and safety of ticagrelor and prasugrel versus clopidogrel in post-PCI dual antiplatelet therapy in chronic coronary syndrome: a systematic review and meta-analysis. BMC Cardiovasc Disord. 2026;26(1):81. View Source
